An In-depth Technical Guide to 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride: Properties, Characterization, and Applications
An In-depth Technical Guide to 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride: Properties, Characterization, and Applications
Introduction: The Strategic Importance of the Trifluoroethylpiperidine Scaffold in Modern Drug Discovery
The piperidine moiety is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast number of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in defined spatial orientations make it an ideal building block for engaging with biological targets. The introduction of a trifluoromethyl (CF3) group, as seen in 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride, imparts a unique and highly desirable set of physicochemical properties.[3][4][5][6][7]
The trifluoromethyl group is a powerful modulator of a molecule's metabolic stability, lipophilicity, and basicity (pKa). The exceptional strength of the carbon-fluorine bond significantly shields the molecule from enzymatic degradation, often leading to an extended in vivo half-life.[3][5] This guide provides a comprehensive technical overview of 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride, offering insights into its physicochemical properties, detailed methodologies for its characterization, and a discussion of its potential applications for researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. While specific experimental data for 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride is not extensively published, we can infer and estimate its key characteristics based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of 4-(2,2,2-Trifluoroethyl)piperidine Hydrochloride
| Property | Value | Source/Method |
| Molecular Formula | C7H13ClF3N | [Calculated] |
| Molecular Weight | 203.63 g/mol | [8] |
| CAS Number | 1384428-45-8 | [8] |
| Appearance | White to off-white solid | [General observation for similar compounds] |
| Melting Point | Estimated: 210-220 °C | [Based on similar piperidine hydrochlorides][9][10] |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol). Limited solubility in non-polar organic solvents. | [Inferred from structure and general solubility of amine hydrochlorides][11] |
| pKa | Estimated: 8.5 - 9.5 | [Estimated based on the electron-withdrawing effect of the trifluoroethyl group on the piperidine nitrogen][12][13][14][15] |
| Purity | ≥ 95% | [8] |
Rationale for Estimated Properties:
-
Melting Point: Piperidine hydrochloride itself has a melting point of 245-248 °C.[10] The introduction of the trifluoroethyl group may slightly lower the melting point due to alterations in crystal lattice packing.
-
Solubility: As a hydrochloride salt, the compound is expected to be readily soluble in water and other polar solvents due to the ionic nature of the molecule.[16][11]
-
pKa: The strongly electron-withdrawing trifluoroethyl group will decrease the basicity of the piperidine nitrogen compared to unsubstituted piperidine (pKa ≈ 11.2), resulting in a lower pKa for the conjugate acid.[12][13][15]
Synthesis and Characterization
The synthesis of 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride can be approached through several established synthetic routes for 4-substituted piperidines. A common and effective strategy involves the modification of a pre-formed piperidine ring or the cyclization of an appropriate acyclic precursor.[17][18][19][20]
Hypothetical Synthetic Protocol
A plausible synthetic route starting from 4-pyridineethanol is outlined below. This multi-step synthesis involves the introduction of the trifluoromethyl group followed by reduction of the pyridine ring.
Caption: Hypothetical synthetic workflow for 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride.
Step-by-Step Methodology:
-
Tosylation of 4-Pyridineethanol: 4-Pyridineethanol is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine to form the corresponding tosylate. This converts the hydroxyl group into a good leaving group.
-
Halogenation: The tosylate is then converted to the iodo-derivative by reaction with sodium iodide in acetone (Finkelstein reaction).
-
Trifluoromethylation: The iodo-derivative is subjected to a trifluoromethylation reaction. This can be achieved using various modern trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3) with a suitable initiator, or a copper-catalyzed trifluoromethylation.
-
Pyridine Ring Reduction: The resulting 4-(2,2,2-trifluoroethyl)pyridine is catalytically hydrogenated under high pressure using a catalyst such as platinum oxide (PtO2) or rhodium on carbon (Rh/C) to reduce the aromatic pyridine ring to a piperidine ring.
-
Salt Formation: The final free base, 4-(2,2,2-trifluoroethyl)piperidine, is dissolved in a suitable solvent like diethyl ether and treated with a solution of hydrogen chloride in ether to precipitate the desired hydrochloride salt.
Structural and Purity Analysis
A suite of analytical techniques is essential for the comprehensive characterization of 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride, confirming its identity, structure, and purity.
NMR spectroscopy is the most powerful tool for elucidating the molecular structure.
¹H NMR (Proton NMR) - Predicted Chemical Shifts:
-
δ 3.0-3.5 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring (positions 2 and 6).
-
δ 1.8-2.2 ppm (m, 5H): Protons on the carbons at positions 3, 4, and 5 of the piperidine ring and the methylene group of the trifluoroethyl side chain.
-
δ 8.5-9.5 ppm (br s, 2H): Protons of the ammonium group (N-H). The chemical shift and appearance of this peak can be highly variable and dependent on the solvent and concentration.
¹³C NMR (Carbon-13 NMR) - Predicted Chemical Shifts:
-
δ 125.5 ppm (q, J ≈ 277 Hz): Carbon of the trifluoromethyl group. The quartet splitting is due to coupling with the three fluorine atoms.
-
δ 45-50 ppm: Carbons at positions 2 and 6 of the piperidine ring.
-
δ 30-35 ppm: Carbons at positions 3 and 5 of the piperidine ring.
-
δ 35-40 ppm: Carbon at position 4 of the piperidine ring and the methylene carbon of the trifluoroethyl side chain.
Note: Predicted chemical shifts are based on general values for similar structures and may vary depending on the solvent and experimental conditions.[21][22]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques.[2][23][24][25][26]
Expected Fragmentation Pattern (EI-MS):
-
Molecular Ion (M+): A peak corresponding to the free base at m/z 167.
-
Loss of a Trifluoromethyl Radical (M - •CF3): A fragment at m/z 98.
-
Alpha-cleavage: Fragmentation of the piperidine ring adjacent to the nitrogen atom.
-
Isotopic Pattern: The presence of a chlorine atom from the hydrochloride salt would be evident in the mass spectrum of the salt itself, showing an M+2 peak with approximately one-third the intensity of the M+ peak for fragments containing chlorine.[24]
Expected Ionization (ESI-MS):
-
Protonated Molecule [M+H]+: A prominent peak at m/z 168, corresponding to the protonated free base. This is the expected base peak in positive ion mode.
Caption: A typical analytical workflow for the characterization of 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride.
HPLC is the standard method for determining the purity of the compound. A reversed-phase HPLC method would be suitable.[27][28][29][30][31]
Suggested HPLC Method:
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA.
-
Detection: UV at 210 nm (as the compound lacks a strong chromophore).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the melting point and thermal stability of the compound.[9][32][33][34][35]
Expected Thermal Behavior:
-
DSC: A sharp endothermic peak corresponding to the melting point, likely in the range of 210-220 °C.
-
TGA: The compound is expected to be stable up to its melting point, after which a significant weight loss corresponding to decomposition would be observed.
Applications in Research and Drug Development
The 4-(2,2,2-Trifluoroethyl)piperidine scaffold is a valuable building block in the design of novel therapeutic agents. The trifluoroethyl group can confer several advantageous properties to a drug candidate:
-
Enhanced Metabolic Stability: The C-F bond's resistance to cleavage can prevent metabolic degradation at that position, leading to improved pharmacokinetic profiles.[3][4][5]
-
Increased Lipophilicity: The CF3 group increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[3][5][7]
-
Modulation of Basicity: The electron-withdrawing nature of the trifluoroethyl group lowers the pKa of the piperidine nitrogen, which can be crucial for optimizing drug-receptor interactions and reducing off-target effects.[3]
-
Improved Binding Affinity: The trifluoromethyl group can participate in favorable interactions within a protein's binding pocket, potentially increasing the potency of the drug.[3][4]
This scaffold can be incorporated into a wide range of drug discovery programs targeting various diseases, including those affecting the central nervous system, inflammatory disorders, and oncology.
Conclusion
4-(2,2,2-Trifluoroethyl)piperidine hydrochloride is a valuable chemical entity with significant potential in medicinal chemistry and drug discovery. Its unique combination of a conformationally defined piperidine ring and the electronically and sterically influential trifluoroethyl group offers a powerful tool for the design of novel therapeutics with enhanced properties. This guide has provided a comprehensive overview of its physicochemical characteristics, detailed hypothetical protocols for its synthesis and analysis, and a discussion of its potential applications. A thorough understanding and application of these principles will enable researchers to effectively utilize this compound in their scientific endeavors.
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